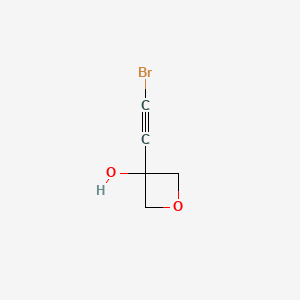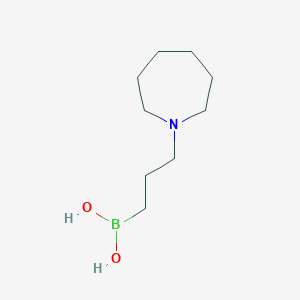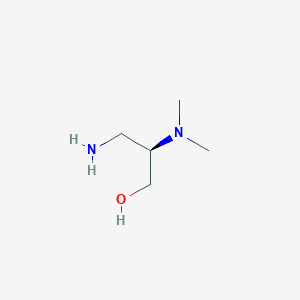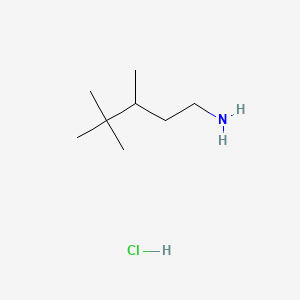
3,4,4-Trimethylpentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trimethylpentan-1-amine hydrochloride is a chemical compound with the molecular formula C8H20ClN. It is a derivative of amine and is commonly used in various chemical and industrial applications. This compound is known for its unique structural properties, which make it a valuable component in different scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethylpentan-1-amine hydrochloride typically involves the reaction of 3,4,4-Trimethylpentan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Material: 3,4,4-Trimethylpentan-1-amine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring to ensure complete dissolution of the amine in the acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves:
Bulk Handling: Large quantities of 3,4,4-Trimethylpentan-1-amine and hydrochloric acid are handled in bulk.
Controlled Environment: The reaction is carried out in a controlled environment to maintain the purity and yield of the product.
Purification: The resulting product is purified using crystallization or other suitable methods to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-Trimethylpentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The amine group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of lower amines or hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3,4,4-Trimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in the study of biological processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4,4-Trimethylpentan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound acts by:
Binding to Receptors: It binds to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound influences signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpentan-2-amine Hydrochloride: Similar in structure but differs in the position of the amine group.
N,4,4-Trimethylpentan-1-amine Hydrochloride: Another derivative with slight structural variations.
Uniqueness
3,4,4-Trimethylpentan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H20ClN |
|---|---|
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
3,4,4-trimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(5-6-9)8(2,3)4;/h7H,5-6,9H2,1-4H3;1H |
Clave InChI |
NAVVURIVDUWXHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
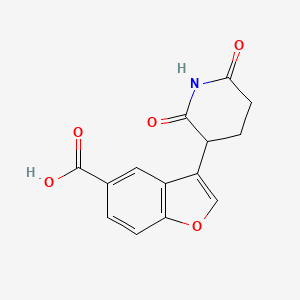
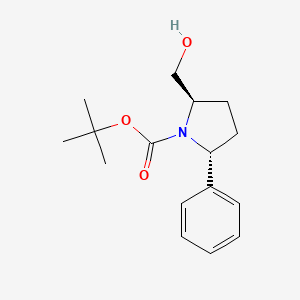

![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)
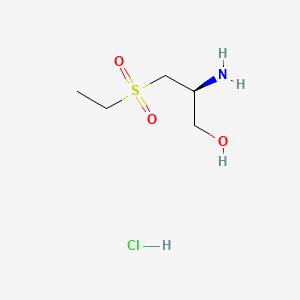
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
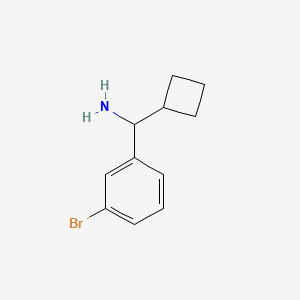
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
